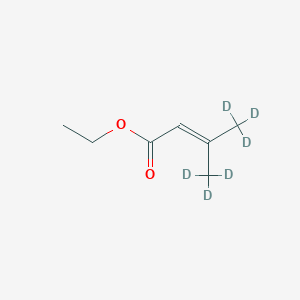

Ethyl 3-Methyl-2-butenoate-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXVCHVLDOLVPC-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CC(=O)OCC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482505 | |

| Record name | Ethyl 3-Methyl-2-butenoate-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-15-9 | |

| Record name | Ethyl 3-Methyl-2-butenoate-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-Methyl-2-butenoate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 3-Methyl-2-butenoate-d6, a deuterated analog of the volatile organic compound Ethyl 3-methyl-2-butenoate. This isotopically labeled compound serves as a valuable tool in various analytical and research settings, particularly as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is the deuterium-labeled version of Ethyl 3-methyl-2-butenoate.[1] The primary application of this compound is as a tracer or an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for accurate quantification in complex matrices.

Quantitative Data Summary

While specific experimental data for the deuterated form is limited, the physical properties of the non-deuterated analogue, Ethyl 3-methyl-2-butenoate, provide a close approximation. The primary differences between the two compounds are their molecular weights and potentially slight variations in physical properties due to the kinetic isotope effect.

| Property | Value (this compound) | Value (Ethyl 3-methyl-2-butenoate) |

| Molecular Formula | C₇H₆D₆O₂[2] | C₇H₁₂O₂[3] |

| Molecular Weight | 134.21 g/mol [2][4] | 128.17 g/mol [3] |

| CAS Number | 53439-15-9[2] | 638-10-8[3] |

| Appearance | Slightly Yellow Liquid[5] | Colorless liquid |

| Boiling Point | No data available | 155 °C at 760 mmHg |

| Density | No data available | 0.921 g/mL at 25 °C |

| Refractive Index | No data available | n20/D 1.436 |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, and Hexane. | Soluble in organic solvents. |

| Storage | 2-8°C Refrigerator[5] | Store in a cool, dry place. |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction.[4][6] This reaction utilizes a phosphonate-stabilized carbanion to react with a carbonyl compound, in this case, deuterated acetone (B3395972) (acetone-d6), to form an alkene with high E-selectivity. The byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification.[4]

Proposed Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Reactants:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Methodology:

-

Preparation of the Phosphonate (B1237965) Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. To this, add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of NaH in THF.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion (ylide).

-

Reaction with Acetone-d6: Cool the reaction mixture back down to 0 °C.

-

Add acetone-d6 (1.0 equivalent) dropwise to the ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols for Quantitative Analysis

This compound is an ideal internal standard for quantitative NMR (qNMR) and GC-MS due to its chemical similarity to the non-deuterated analyte and its distinct mass, which prevents signal overlap.

Quantitative ¹H-NMR (qNMR) using this compound as an Internal Standard

Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By comparing the integral of an analyte's signal to that of a known amount of the deuterated internal standard, precise quantification can be achieved.

Methodology:

-

Sample Preparation:

-

Accurately weigh a precise amount of the analyte into a clean vial.

-

Accurately weigh a precise amount of this compound into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

-

Record the exact weights of both the analyte and the internal standard.

-

Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H-NMR spectrum using parameters optimized for quantification. This includes ensuring a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons. A common practice is to set D1 to at least 5 times the longest T1 of the signals being integrated.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard (e.g., the ethyl group protons).

-

Calculate the concentration of the analyte using the following formula:

Purity_sample = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molecular weight

-

m = mass

-

Purity = Purity of the standard

-

Caption: Workflow for quantitative NMR (qNMR) analysis.

Quantitative GC-MS using this compound as an Internal Standard

Principle: In GC-MS, the deuterated internal standard co-elutes with the analyte but is distinguished by its mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the internal standard, accurate quantification is achieved, correcting for variations in sample preparation and instrument response.

Methodology:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Perform any necessary extraction or derivatization steps to prepare the sample for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Use a GC method that provides good chromatographic separation of the analyte and internal standard from other matrix components.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to monitor specific, characteristic ions for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantitative GC-MS analysis.

Conclusion

This compound is a crucial tool for researchers and scientists in the field of drug development and analytical chemistry. Its utility as an internal standard in qNMR and GC-MS allows for highly accurate and precise quantification of its non-deuterated counterpart and other related analytes. This guide provides the foundational knowledge of its chemical properties, a robust synthetic strategy, and detailed experimental protocols to facilitate its effective use in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Butenoic acid, 3-methyl-, ethyl ester [webbook.nist.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide: Ethyl 3-Methyl-2-butenoate-d6 (CAS: 53439-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-Methyl-2-butenoate-d6 is the deuterated form of ethyl 3-methyl-2-butenoate, a volatile organic compound.[1] This stable isotope-labeled molecule serves as an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its primary application lies in its use as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[2] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift from its non-deuterated counterpart, enabling precise and accurate quantification of the analyte in complex matrices by correcting for variations during sample preparation and analysis. Beyond its role as an internal standard, it is also utilized in organic synthesis.[3] One area of application for its non-deuterated analog is in the study of volatile metabolites originating from mold growth on materials like wallpaper.

Physicochemical Properties

While specific experimental data for the deuterated compound is limited, the physical properties of the non-deuterated analog, Ethyl 3-methyl-2-butenoate (CAS: 638-10-8), provide a reasonable estimation.

| Property | Value (Estimated) |

| Molecular Formula | C₇H₆D₆O₂ |

| Molecular Weight | 134.21 g/mol |

| Boiling Point | ~155 °C |

| Density | ~0.917 g/cm³ |

| Refractive Index | ~1.436 |

Synthesis

A plausible and widely used method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. In this case, the synthesis would likely involve the reaction of a phosphonate (B1237965) ester with deuterated acetone (B3395972) (acetone-d6).

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The HWE reaction offers high stereoselectivity, typically favoring the formation of the (E)-alkene.[4] The general mechanism involves the deprotonation of the phosphonate ester to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the deuterated acetone. The resulting intermediate undergoes elimination to yield the desired deuterated α,β-unsaturated ester.

Caption: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone-d6

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.

-

Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C.

-

Add acetone-d6 (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Analytical Data (Representative)

Mass Spectrometry (MS)

The mass spectrum of the deuterated compound will show a molecular ion peak (M⁺) at m/z 134, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to the non-deuterated analog, with key fragments shifted by the mass of the deuterium atoms. The mass spectrum of the non-deuterated Ethyl 3-methyl-2-butenoate shows characteristic peaks that can be used for comparison.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple due to the deuteration of the two methyl groups. The spectrum would primarily show signals for the ethyl group: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The vinylic proton signal would also be present.

¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated methyl carbons will be observed as multiplets due to carbon-deuterium coupling.

Application as an Internal Standard in GC-MS

This compound is an ideal internal standard for the quantification of its non-deuterated analog and other structurally similar volatile esters.

Rationale for Use

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. This is because the deuterated standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, as variations in sample preparation and instrument response are normalized.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of a Volatile Ester in a Matrix

Materials:

-

Sample matrix (e.g., environmental water sample, food extract)

-

Ethyl 3-Methyl-2-butenoate (analyte standard)

-

This compound (internal standard)

-

Organic solvent (e.g., dichloromethane, hexane)

-

Anhydrous sodium sulfate

-

GC vials

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte (Ethyl 3-Methyl-2-butenoate) into a matrix blank. Add a constant, known concentration of the internal standard (this compound) to each calibration standard.

-

Sample Preparation: To a known volume or weight of the sample, add the same constant, known concentration of the internal standard as used in the calibration standards.

-

Extraction: Perform a liquid-liquid extraction of the standards and samples with an appropriate organic solvent. Dry the organic extracts over anhydrous sodium sulfate.

-

Concentration: If necessary, concentrate the extracts to a final volume under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the extract into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds. A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the analyte (e.g., m/z for Ethyl 3-Methyl-2-butenoate) and the internal standard (e.g., m/z for this compound).

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

This compound is a crucial tool for researchers and scientists requiring accurate and precise quantification of its non-deuterated analog or other similar volatile esters. Its synthesis via the Horner-Wadsworth-Emmons reaction provides a reliable route to this stable isotope-labeled internal standard. The detailed protocols provided herein offer a comprehensive guide for its synthesis and application in quantitative GC-MS analysis, enabling robust and reliable analytical measurements in various scientific disciplines, including environmental science, food chemistry, and drug development.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-Methyl-2-butenoate-d6

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Ethyl 3-Methyl-2-butenoate-d6, a deuterated analog of a volatile organic compound. The primary synthetic route detailed herein is the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized and reliable method for the stereoselective formation of alkenes. This document furnishes a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow, intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

Ethyl 3-methyl-2-butenoate, also known as ethyl senecioate, is a naturally occurring ester found in various plants. Its deuterated isotopologue, this compound, in which the six hydrogen atoms of the two methyl groups at the 3-position are replaced with deuterium (B1214612), is a valuable tool in analytical and metabolic studies. The presence of the deuterium labels allows for its use as an internal standard in mass spectrometry-based quantification, aiding in pharmacokinetic and pharmacodynamic studies of the non-deuterated compound or related structures. The synthesis of such isotopically labeled compounds requires specific strategies to ensure high isotopic purity and good chemical yield.

Synthetic Pathway: The Horner-Wadsworth-Emmons Reaction

The most logical and widely applicable method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) olefination reaction. This reaction involves the condensation of a phosphonate (B1237965) carbanion with a ketone or aldehyde to form an alkene. For the synthesis of the target molecule, the key starting materials are acetone-d6 (B32918), which serves as the source of the deuterium atoms, and triethyl phosphonoacetate. The HWE reaction is favored for its generally high yields, stereoselectivity (predominantly forming the E-isomer), and the ease of removal of the phosphate (B84403) byproduct.

The overall reaction is as follows:

The reaction proceeds via the deprotonation of triethyl phosphonoacetate by a strong base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of acetone-d6. The resulting intermediate subsequently eliminates a diethyl phosphate salt to yield the desired α,β-unsaturated ester.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Acetone-d6 (99.5 atom % D)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Diethyl ether

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Phosphonate Carbanion: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Reaction with Acetone-d6: The reaction mixture is cooled back to 0 °C. A solution of acetone-d6 (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 20 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Yield | 75-85% |

| Isotopic Purity | >99 atom % D |

| Chemical Purity | >98% (by GC-MS) |

| Appearance | Colorless liquid |

| Molecular Formula | C7H6D6O2 |

| Molecular Weight | 134.21 g/mol |

Characterization Data

The structure and isotopic enrichment of the synthesized this compound can be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | (CDCl₃, 400 MHz): δ 5.68 (s, 1H, C=CH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.27 (t, J = 7.1 Hz, 3H, OCH₂CH₃). The signals for the methyl groups at the 3-position will be absent. |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 166.8 (C=O), 158.5 (C(CD₃)₂), 115.8 (C=CH), 59.5 (OCH₂CH₃), 14.3 (OCH₂CH₃). The signals for the deuterated methyl carbons will appear as multiplets with reduced intensity due to C-D coupling. |

| Mass Spec. | (EI): m/z (%) = 134 (M⁺), 119, 89, 62. The molecular ion peak at m/z 134 confirms the incorporation of six deuterium atoms. |

Visual Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction. The provided experimental protocol, along with the expected quantitative and characterization data, offers a solid foundation for researchers to produce this valuable isotopically labeled compound for use in a variety of scientific applications, particularly in the fields of drug metabolism and analytical chemistry.

Ethyl 3-Methyl-2-butenoate-d6 structure and molecular weight

An In-depth Technical Guide to Ethyl 3-Methyl-2-butenoate-d6

This technical guide provides an overview of the chemical structure and molecular weight of this compound, a deuterated isotopologue of ethyl 3-methyl-2-butenoate. This compound is valuable in various research applications, including metabolic studies, analytical chemistry, and as an internal standard in mass spectrometry-based assays.

Chemical Properties and Data

This compound is a stable, labeled version of the naturally occurring ester. The incorporation of six deuterium (B1214612) atoms into the molecule increases its molecular weight, allowing for its differentiation from the unlabeled compound in analytical experiments.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆D₆O₂[1][2][3] |

| Molecular Weight | 134.21 g/mol [1][2][3] |

| CAS Number | 53439-15-9[1][2] |

Chemical Structure

The chemical structure of Ethyl 3-Methyl-2-butenoate consists of a butenoate backbone with a methyl group at the third position and an ethyl ester group. In the deuterated form (-d6), six hydrogen atoms are replaced by deuterium atoms. While the exact positions of the deuterium atoms can vary depending on the synthesis, a common labeling pattern involves the methyl groups.

Caption: A 2D representation of the chemical structure of Ethyl 3-Methyl-2-butenoate.

Experimental Protocols

Detailed experimental protocols for the use of this compound would be specific to the application. For instance, in a pharmacokinetic study, a typical workflow would involve:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile. A series of working standards are then prepared by serial dilution.

-

Sample Preparation: Biological samples (e.g., plasma, urine) are spiked with a known concentration of the deuterated standard. This is followed by protein precipitation or liquid-liquid extraction to remove interfering substances.

-

LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to separate the analyte from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both the analyte and the deuterated internal standard.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

The following diagram illustrates a typical experimental workflow for a quantitative analysis using a deuterated internal standard.

Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.

References

Deuterium-Labeled Ethyl 3-methyl-2-butenoate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of deuterium-labeled Ethyl 3-methyl-2-butenoate, a stable isotope-labeled compound with significant potential in analytical research and drug development. This document provides a comprehensive overview of its primary uses, detailed experimental methodologies, and the underlying scientific principles.

Introduction to Deuterium-Labeled Standards

Deuterium-labeled compounds, such as Ethyl 3-methyl-2-butenoate-d6, are powerful tools in quantitative analysis and metabolic research. By replacing hydrogen atoms with their heavier, stable isotope deuterium, these molecules become distinguishable by mass spectrometry without altering their chemical properties. This unique characteristic makes them ideal for use as internal standards in analytical assays and as tracers in pharmacokinetic and metabolic studies. The strong carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can also impart a kinetic isotope effect, influencing the rate of metabolic reactions.

Core Applications

The primary applications of deuterium-labeled Ethyl 3-methyl-2-butenoate are centered on two key areas:

-

Internal Standard for Quantitative Analysis: Its most common use is as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By adding a known amount of the deuterated standard to a sample, it is possible to accurately quantify the concentration of the unlabeled analyte, correcting for variations in sample preparation and instrument response.

-

Tracer in Metabolic and Pharmacokinetic Studies: Deuterium labeling allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Ethyl 3-methyl-2-butenoate or related compounds in biological systems. This is crucial for understanding the metabolic fate and pharmacokinetic profile of new drug candidates or other bioactive molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the labeled and unlabeled compound is essential for method development.

| Property | Ethyl 3-methyl-2-butenoate | Deuterium-Labeled Ethyl 3-methyl-2-butenoate (d6) |

| Molecular Formula | C₇H₁₂O₂ | C₇H₆D₆O₂ |

| Molecular Weight | 128.17 g/mol | 134.21 g/mol |

| Appearance | Colorless to slightly yellow liquid | Slightly yellow liquid |

| Boiling Point | 154-155 °C | Not specified, expected to be similar to unlabeled |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Ether, Ethyl Acetate (B1210297), Hexane) | Soluble in organic solvents (e.g., Dichloromethane, Ether, Ethyl Acetate, Hexane)[1] |

| CAS Number | 638-10-8 | 53439-15-9 |

Experimental Protocols

While specific protocols for the analysis of Ethyl 3-methyl-2-butenoate are not widely published, the following sections provide detailed, adaptable methodologies for its use as an internal standard in both GC-MS and LC-MS/MS, based on established analytical procedures for similar volatile esters.

Quantitative Analysis by GC-MS

This protocol outlines the use of deuterium-labeled Ethyl 3-methyl-2-butenoate as an internal standard for the quantification of its unlabeled counterpart in a given matrix (e.g., food, environmental, or biological samples).

4.1.1. Sample Preparation

-

Extraction: For solid samples, a solvent extraction (e.g., with ethyl acetate or hexane) is typically employed. For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be used.

-

Internal Standard Spiking: A known concentration of deuterium-labeled Ethyl 3-methyl-2-butenoate is added to the sample prior to extraction.

-

Concentration and Derivatization: The extract may be concentrated under a gentle stream of nitrogen. Derivatization is generally not necessary for this volatile ester.

-

Final Volume: The final extract is brought to a known volume with the appropriate solvent.

4.1.2. GC-MS Instrumentation and Conditions

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Ethyl 3-methyl-2-butenoate: m/z 83, 113, 128Deuterated Standard: m/z 89, 119, 134 (example ions) |

4.1.3. Data Analysis

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this curve.

Quantitative Analysis by LC-MS/MS

For less volatile matrices or when higher sensitivity and specificity are required, LC-MS/MS is the method of choice.

4.2.1. Sample Preparation

-

Protein Precipitation/Extraction: For biological samples (e.g., plasma, urine), protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common first step. This is followed by centrifugation.

-

Internal Standard Spiking: The deuterated internal standard is added to the sample before protein precipitation.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in the initial mobile phase.

4.2.2. LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over several minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ethyl 3-methyl-2-butenoate: Precursor ion [M+H]⁺, with product ions to be determined by infusion.Deuterated Standard: Precursor ion [M+H]⁺ (with mass shift), with corresponding product ions. |

Application as a Metabolic Tracer: A Hypothetical Pathway

While the specific metabolic fate of Ethyl 3-methyl-2-butenoate is not well-documented, we can propose a hypothetical metabolic pathway based on the biotransformation of similar short-chain unsaturated esters. This pathway would be the basis for using its deuterium-labeled counterpart as a tracer in pharmacokinetic studies.

The primary metabolic routes for such esters likely involve:

-

Ester Hydrolysis: The ester bond is cleaved by esterase enzymes, yielding ethanol (B145695) and 3-methyl-2-butenoic acid.

-

Oxidation: The 3-methyl-2-butenoic acid can undergo further oxidation.

-

Conjugation: The resulting metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) for enhanced water solubility and excretion.

By administering deuterium-labeled Ethyl 3-methyl-2-butenoate, researchers can track the appearance of deuterated metabolites in biological fluids (e.g., plasma, urine) over time, providing valuable data on the rate and extent of its metabolism.

Caption: Hypothetical metabolic pathway of deuterium-labeled Ethyl 3-methyl-2-butenoate.

Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterium-labeled compound.

References

An In-depth Technical Guide to the Safety of Ethyl 3-Methyl-2-butenoate-d6

This guide provides a comprehensive overview of the safety data for Ethyl 3-Methyl-2-butenoate-d6, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document incorporates data from publicly available information on this compound and leverages safety information from its non-deuterated analog, Ethyl 3-methyl-2-butenoate, as a surrogate for hazard assessment. Deuteration is not expected to significantly alter the fundamental chemical hazards of the molecule.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3-(Methyl-d3)-2-butenoic-4,4,4 Acid Ethyl Ester, Ethyl 3-(methyl-d3)but-2-enoate-4,4,4-d3 | [1] |

| CAS Number | 53439-15-9 | [1] |

| Molecular Formula | C₇H₆D₆O₂ | [1][2] |

| Molecular Weight | 134.21 g/mol | [1][2] |

| Appearance | Slightly Yellow Liquid / Light Yellow Oil | [1][2] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, and Hexane. | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |

| Shelf Life | 1095 days | [3] |

Hazard Identification and Classification

The hazard classification for this compound is based on data for the non-deuterated analog, Ethyl 3-methyl-2-butenoate.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] |

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] |

| P233 | Keep container tightly closed.[5] | |

| P240 | Ground/bond container and receiving equipment.[8] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] | |

| P264 | Wash skin thoroughly after handling.[7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][9] | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P370+P378 | In case of fire: Use CO₂, dry chemical, or foam for extinction.[8][9] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[5] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[8][9] |

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this compound are not publicly available. The hazard classifications are typically derived from standardized tests (e.g., OECD Guidelines for the Testing of Chemicals) performed on the non-deuterated analog. These would include:

-

Flash Point Determination: A closed-cup method, such as the Pensky-Martens or Cleveland open-cup method, would be used to determine the temperature at which the substance's vapor can ignite. For a similar compound, a flash point of 65 °C / 149 °F was reported.[9]

-

Skin Irritation/Corrosion: This is typically assessed using in vivo (rabbit) or in vitro models to evaluate the potential for irreversible or reversible skin damage after application.

-

Eye Irritation/Corrosion: Assessed using in vivo (rabbit) or in vitro models to determine the potential for eye damage.

-

Acute Toxicity: Often determined via oral, dermal, and inhalation routes in animal models (e.g., rats) to establish LD50 (oral, dermal) or LC50 (inhalation) values. For a similar compound, the oral LD50 in rats was found to be greater than 5 g/kg.[10]

Workflow and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key safety-related workflows.

Caption: First aid response workflow following an exposure event.

Caption: Logic diagram for fire emergency response procedures.

Handling and Storage

Handling:

-

Do not get in eyes, on skin, or on clothing.[8]

-

Avoid breathing vapors or mists.[9]

-

Wash thoroughly after handling.[9]

-

Keep away from open flames, hot surfaces, and sources of ignition.[8][9]

-

Use only non-sparking tools and take precautionary measures against static discharges.[8][10]

-

Ensure adequate ventilation, especially in confined areas.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Store in a designated flammables area.[8]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6][8][9]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.

-

Chemical Stability: The product is stable under recommended storage conditions.[6]

-

Possibility of Hazardous Reactions: Vapors may form explosive mixtures with air.[8]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[9]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6][8][9]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and Carbon dioxide (CO₂) may be formed during combustion.[8]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vigon.com [vigon.com]

- 6. ethyl 3-methylbut-2-enoate [chembk.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. synerzine.com [synerzine.com]

A Technical Guide to Ethyl 3-Methyl-2-butenoate-d6 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 3-Methyl-2-butenoate-d6, a deuterated analog of the naturally occurring volatile compound, ethyl 3-methyl-2-butenoate. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, core applications, and a detailed protocol for its use as an internal standard in quantitative analytical studies.

Introduction to Deuterated Internal Standards

In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, internal standards are crucial for achieving accurate and reproducible results. They are compounds added in a constant amount to all samples, calibration standards, and blanks. The internal standard's signal is used to correct for variations in sample preparation and instrument response.

Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. Since deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen, its incorporation into a molecule results in a compound that is chemically identical to its non-deuterated counterpart but has a higher mass. This mass difference allows the deuterated standard to be distinguished from the analyte of interest by the mass spectrometer, while its identical chemical properties ensure it behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution and similar ionization efficiency lead to highly accurate quantification by minimizing matrix effects and other sources of error.

Commercial Suppliers of this compound

This compound (CAS No. 53439-15-9) is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes some of the key commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Clinivex | This compound | 53439-15-9 | C₇H₆D₆O₂ | 134.21 | High-quality reference standard.[1] |

| MedChemExpress | This compound | 53439-15-9 | Not specified | Not specified | Stable isotope, deuterium labeled Ethyl 3-methyl-2-butenoate.[2][3] |

| Pharmaffiliates | This compound | 53439-15-9 | C₇H₆D₆O₂ | 134.21 | Highly pure.[4] |

| Santa Cruz Biotechnology | This compound | 53439-15-9 | C₇H₆D₆O₂ | 134.21 | Biochemical for proteomics research.[5] |

| Toronto Research Chemicals (via Fisher Scientific) | 50MG this compound | Not specified | Not specified | Not specified | Available in a 50mg quantity.[6] |

Core Application: Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated analog or other structurally similar volatile and semi-volatile organic compounds. Its use is particularly relevant in fields such as metabolomics, flavor and fragrance analysis, environmental analysis, and pharmacokinetic studies in drug development.

The workflow for using an internal standard in quantitative analysis is a systematic process designed to ensure accuracy and precision. The following diagram illustrates the key steps involved.

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

This section provides a detailed, representative methodology for the use of this compound as an internal standard in a quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents

-

This compound (Internal Standard, IS)

-

Ethyl 3-methyl-2-butenoate (Analyte)

-

High-purity solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate, depending on the analyte and matrix)

-

Volumetric flasks and pipettes

-

Autosampler vials with septa

-

Analytical balance

-

GC-MS or LC-MS system

Preparation of Stock Solutions

-

Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of ethyl 3-methyl-2-butenoate and dissolve it in a 10 mL volumetric flask with the chosen solvent.

-

Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the same solvent.

Preparation of Calibration Standards

-

Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution.

-

To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final concentration (e.g., 1 µg/mL).

-

The final concentrations of the analyte in the calibration standards should bracket the expected concentration range in the unknown samples.

Example Calibration Curve Points:

| Standard Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) |

| 1 | 1 | 100 |

| 2 | 5 | 100 |

| 3 | 10 | 100 |

| 4 | 50 | 100 |

| 5 | 100 | 100 |

| 6 | 500 | 100 |

| 7 | 1000 | 100 |

Sample Preparation

-

Accurately measure a known volume or weight of the sample matrix (e.g., plasma, tissue homogenate, environmental extract).

-

Spike the sample with the same constant amount of the Internal Standard Stock Solution as used in the calibration standards.

-

Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Instrumental Analysis (LC-MS/MS Example)

-

Chromatography:

-

Column: C18 or other suitable stationary phase.

-

Mobile Phase: A gradient of water and organic solvent (e.g., acetonitrile or methanol) with appropriate additives (e.g., formic acid).

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM mode):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The precursor ion for the deuterated standard will be 6 mass units higher than the non-deuterated analyte.

-

Data Processing and Quantification

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram for the calibration standards and the samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

-

Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Use the peak area ratio from the unknown samples to calculate the concentration of the analyte using the regression equation.

Conclusion

This compound is a valuable tool for researchers and scientists engaged in quantitative analytical studies. Its properties as a deuterated internal standard allow for highly accurate and precise measurements, which are essential in drug development and other research areas. This guide provides the necessary information for sourcing this compound and implementing it in a robust analytical workflow.

References

A Technical Guide to Ethyl 3-Methyl-2-butenoate-d6: Properties, Synthesis, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-Methyl-2-butenoate-d6 is the deuterated isotopologue of ethyl 3-methyl-2-butenoate, a volatile organic compound found in some natural sources. The incorporation of six deuterium (B1214612) atoms into the molecule renders it an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its primary application lies in its use as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the non-deuterated analogue or structurally similar analytes in complex matrices. This technical guide provides an in-depth overview of the physical and chemical properties, a representative synthesis protocol, and a detailed methodology for its application in quantitative analysis.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Chemical Formula | C₇H₆D₆O₂ | |

| Molecular Weight | 134.21 g/mol | [1][2] |

| Appearance | Light yellow oil or slightly yellow liquid | |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, and hexane | [3] |

| Boiling Point | ~154-155 °C | Data for non-deuterated analogue. |

| Density | ~0.922 g/mL at 25 °C | Data for non-deuterated analogue. |

| Storage Conditions | -20°C or 2-8°C Refrigerator | |

| CAS Number | 53439-15-9 | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and isotopic purity of this compound. The following table summarizes the expected spectroscopic characteristics. Note that this is predicted data based on the structure, and experimental data should be acquired for confirmation.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group protons and the vinyl proton. The signals from the two methyl groups attached to the double bond in the non-deuterated form will be absent due to deuteration. |

| ¹³C NMR | The carbon-13 NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated methyl carbons will likely appear as multiplets due to C-D coupling. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (m/z = 134.21). The fragmentation pattern will be useful for structural confirmation and for selecting appropriate transitions in multiple reaction monitoring (MRM) assays. The mass shift of +6 amu compared to the non-deuterated analogue is the key feature for its use as an internal standard. |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, likely involving the use of deuterated starting materials. A plausible synthetic route would be the esterification of 3-methyl-2-butenoic acid-d6 with ethanol (B145695). The deuterated acid itself can be prepared from commercially available deuterated precursors. Below is a representative protocol based on general esterification methods.

Materials:

-

3-Methyl-2-butenoic acid-d6

-

Anhydrous ethanol

-

Sulfuric acid (catalytic amount)

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-2-butenoic acid-d6 in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent to obtain the crude this compound.

-

Purify the product by distillation or column chromatography to achieve the desired purity.

-

Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.

Application as an Internal Standard in Quantitative LC-MS Analysis

This compound is an ideal internal standard for the quantification of its non-deuterated analogue in various biological and environmental samples. The following protocol outlines a general workflow for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Materials:

-

This compound (as a stock solution of known concentration)

-

Analyte (Ethyl 3-methyl-2-butenoate) for calibration standards

-

Sample matrix (e.g., plasma, urine, environmental extract)

-

Acetonitrile (or other suitable organic solvent for protein precipitation/extraction)

-

Formic acid (or other mobile phase modifier)

-

Ultrapure water

-

LC-MS/MS system with an appropriate column

Procedure:

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank sample matrix.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation:

-

To a known volume of the sample (calibrant, QC, or unknown), add a fixed volume of the this compound internal standard stock solution. This ensures that every sample contains the same amount of internal standard.

-

Perform sample extraction and clean-up. For biological fluids, this often involves protein precipitation with a solvent like acetonitrile.

-

Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation of the analyte and internal standard from matrix interferences. Due to the deuterium labeling, the retention times of the analyte and internal standard should be very similar.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This typically involves selecting specific precursor-to-product ion transitions (MRM) for each compound.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for each sample.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ethyl 3-Methyl-2-butenoate in Fruit Beverages Using Ethyl 3-Methyl-2-butenoate-d6 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the quantification of the volatile flavor compound Ethyl 3-Methyl-2-butenoate in fruit beverage matrices. The method utilizes a stable isotope-labeled internal standard, Ethyl 3-Methyl-2-butenoate-d6, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for accurate and precise results. All quantitative data is summarized in structured tables, and the experimental workflow is visualized.

Introduction

Ethyl 3-methyl-2-butenoate is a volatile ester that contributes to the characteristic fruity and sweet aroma of various fruits and beverages.[1][2] Accurate quantification of such volatile compounds is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. The inherent volatility of these analytes, however, can lead to significant variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues.[3] This deuterated analog co-elutes with the target analyte and exhibits nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample extraction, injection volume, and instrument response. This application note details a validated headspace solid-phase microextraction (HS-SPME) GC-MS method for the reliable quantification of Ethyl 3-Methyl-2-butenoate.

Materials and Reagents

-

Analytes: Ethyl 3-methyl-2-butenoate (≥99% purity)

-

Internal Standard: this compound (≥99% purity)

-

Solvent: Methanol (B129727) (HPLC grade)

-

Matrix: Fruit beverage (e.g., apple juice, grape juice)

-

Equipment:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Headspace Autosampler with SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

20 mL headspace vials with PTFE-lined septa

-

Analytical balance

-

Pipettes and general laboratory glassware

-

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of Ethyl 3-methyl-2-butenoate and dissolve in 10 mL of methanol.

-

Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary stock solution of Ethyl 3-methyl-2-butenoate in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the primary stock solution of this compound with methanol to a final concentration of 10 µg/mL.

-

Sample Preparation

-

Pipette 5 mL of the fruit beverage sample into a 20 mL headspace vial.

-

Spike the sample with 10 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 20 ng/mL.

-

For the calibration curve, add appropriate volumes of the working standard solutions to 5 mL of the blank fruit beverage matrix to create calibration standards with concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard as described above.

-

Immediately seal the vials with PTFE-lined septa.

HS-SPME and GC-MS Analysis

-

Incubation: Place the sealed vials in the autosampler tray and incubate at 60°C for 30 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 15 minutes at 60°C.

-

Desorption: Desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

GC-MS Parameters:

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 5 min |

| Injector Temp. | 250°C |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | Ethyl 3-methyl-2-butenoate: m/z 128this compound: m/z 134 |

| Qualifier Ions | Ethyl 3-methyl-2-butenoate: m/z 83, 55this compound: m/z 86, 58 |

Data Analysis and Quantitative Data

The concentration of Ethyl 3-methyl-2-butenoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Linear Range | 1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

Table 2: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 301,567 | 0.050 |

| 5 | 76,170 | 302,110 | 0.252 |

| 10 | 153,890 | 303,540 | 0.507 |

| 25 | 385,225 | 301,980 | 1.276 |

| 50 | 771,500 | 302,800 | 2.548 |

| 100 | 1,545,300 | 303,100 | 5.098 |

Diagrams

Caption: Experimental workflow for quantification.

Caption: Rationale for using a deuterated internal standard.

References

Application Notes and Protocols for Ethyl 3-Methyl-2-butenoate-d6 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Ethyl 3-Methyl-2-butenoate-d6 as an internal standard in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is the deuterium-labeled version of Ethyl 3-methyl-2-butenoate, a volatile compound found in various natural sources, including sea buckthorn.[1][2] The use of stable isotope-labeled internal standards, such as this deuterated compound, is a well-established technique to enhance the accuracy and precision of quantitative analytical methods by correcting for variations during sample preparation and analysis.[3][4][5] These protocols are particularly relevant for applications in flavor and fragrance analysis, food science, environmental monitoring, and metabolomics.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, enabling the sensitive and selective determination of a wide range of compounds. However, the accuracy of these measurements can be compromised by various factors, including matrix effects, injection volume variability, and instrument drift. The use of an internal standard (IS) that closely mimics the chemical and physical properties of the analyte of interest is crucial for mitigating these issues.[4][5]

Deuterated compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods.[5] They exhibit nearly identical chromatographic retention times and ionization efficiencies as their non-labeled counterparts, while their mass difference allows for clear differentiation by the mass spectrometer. This co-elution is critical for compensating for matrix effects where other compounds in the sample can suppress or enhance the ionization of the target analyte.[6]

Ethyl 3-Methyl-2-butenoate, the non-deuterated analog, is a known flavor component in various food products. Therefore, the deuterated standard is particularly well-suited for the quantification of this and structurally related volatile esters in complex matrices.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications and sample matrices.

Protocol 1: Quantification of Volatile Esters in a Liquid Matrix (e.g., Fruit Juice)

This protocol details the use of headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds, a common technique in flavor and fragrance analysis.[7]

1. Materials and Reagents

-

This compound (Internal Standard)

-

Ethyl 3-Methyl-2-butenoate (Analyte Standard)

-

Methanol (B129727) (HPLC Grade)

-

Sodium Chloride (Analytical Grade)

-

20 mL Headspace Vials with PTFE/Silicone Septa

-

SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)

2. Sample Preparation

-

Internal Standard Spiking: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

-

Sample Aliquoting: Place 5 mL of the liquid sample (e.g., fruit juice) into a 20 mL headspace vial.

-

Fortification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Internal Standard Addition: Spike the sample with 10 µL of the 100 µg/mL this compound stock solution to achieve a final concentration of 200 ng/mL.

-

Equilibration: Seal the vial and vortex for 30 seconds. Place the vial in a heating block at 60°C for 15 minutes to allow for equilibration of the volatiles between the liquid and headspace phases.

3. HS-SPME-GC-MS Analysis

-

Extraction: Expose the SPME fiber to the headspace of the heated sample vial for 30 minutes.

-

Desorption: Retract the fiber and immediately insert it into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.

4. GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C (Splitless mode) |

| Oven Program | Initial 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | Ethyl 3-Methyl-2-butenoate: 128 (Quantifier), 83, 55 |

| This compound: 134 (Quantifier), 89, 61 |

5. Data Analysis and Quantification

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of Ethyl 3-Methyl-2-butenoate and a constant concentration of this compound.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by using the response factor from the calibration curve.

Protocol 2: Quantification of Volatile Compounds in a Solid Matrix (e.g., Plant Material)

This protocol utilizes solvent extraction for the recovery of analytes from a solid matrix.

1. Materials and Reagents

-

This compound (Internal Standard)

-

Analyte Standards

-

Dichloromethane (DCM, HPLC Grade)

-

Anhydrous Sodium Sulfate (B86663)

-

Centrifuge Tubes (50 mL)

-

Rotary Evaporator

2. Sample Preparation

-

Homogenization: Homogenize 2 g of the solid sample (e.g., cryo-milled plant material).

-

Internal Standard Spiking: Prepare a stock solution of this compound in DCM at 100 µg/mL. Add 20 µL of this solution to the homogenized sample.

-

Extraction: Add 20 mL of DCM to the sample, vortex vigorously for 2 minutes, and then sonicate for 15 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the DCM supernatant to a clean tube.

-

Drying: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen or using a rotary evaporator.

3. GC-MS Analysis

-

Inject 1 µL of the final extract into the GC-MS system using the same parameters as described in Protocol 1, with potential modifications to the oven temperature program based on the volatility of other target analytes.

Data Presentation

The following tables represent hypothetical quantitative data obtained using the described protocols.

Table 1: Calibration Data for Ethyl 3-Methyl-2-butenoate

| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 10 | 200 | 5,234 | 101,567 | 0.0515 |

| 2 | 25 | 200 | 13,109 | 102,345 | 0.1281 |

| 3 | 50 | 200 | 25,987 | 101,987 | 0.2548 |

| 4 | 100 | 200 | 51,789 | 102,111 | 0.5072 |

| 5 | 250 | 200 | 128,980 | 101,876 | 1.2660 |

| 6 | 500 | 200 | 255,432 | 102,543 | 2.4910 |

Table 2: Quantitative Results for Unknown Samples

| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |

| Sample A | 35,678 | 102,001 | 0.3498 | 69.0 |

| Sample B | 15,432 | 101,543 | 0.1520 | 29.8 |

| Sample C | 89,765 | 101,888 | 0.8810 | 174.2 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for quantitative GC-MS analysis.

Caption: Logic of internal standard correction in GC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. epa.gov [epa.gov]

- 3. scispace.com [scispace.com]

- 4. Profiling of volatile flavor compounds in nkui (a Cameroonian food) by solid phase extraction and 2D gas chromatography time of flight mass spectrometry (SPME‐GC×GC‐TOF‐MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ethyl 3-Methyl-2-butenoate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 3-Methyl-2-butenoate in human plasma. Ethyl 3-Methyl-2-butenoate-d6 is used as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method involves a simple protein precipitation step followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other clinical research applications requiring the precise measurement of Ethyl 3-Methyl-2-butenoate.

Introduction

Ethyl 3-Methyl-2-butenoate is a volatile organic compound that may be of interest in various fields, including flavor and fragrance analysis, as well as in the monitoring of potential exposure or as a biomarker. Accurate quantification of this analyte in complex biological matrices like human plasma necessitates a highly selective and sensitive analytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[1][2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby providing reliable correction for any variations during the analytical process.[3][4][5] This application note provides a detailed protocol for the extraction and quantification of Ethyl 3-Methyl-2-butenoate in human plasma.

Experimental

Materials and Reagents

-

Ethyl 3-Methyl-2-butenoate (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

Spike 100 µL of plasma with 10 µL of this compound internal standard working solution (500 ng/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

-